7-amino-3,4,6-trimethyl-2(1H)-quinolinone

Lipophilicity Physicochemical Properties Drug Design

7-Amino-3,4,6-trimethyl-2(1H)-quinolinone delivers strategic advantage for medicinal chemistry. Its 3,4,6-trimethyl substitution—with 6-methyl adjacent to 7-amino—creates a steric/electronic environment distinct from common analogs (e.g., 7-amino-4-methyl-2(1H)-quinolinone). XLogP3 1.3 enables lipophilicity modulation without added heteroatoms. At ≥98% purity, it reduces pre-reaction purification in multi-step syntheses. Distinct MW (202.25 g/mol) adds value to fragment-based screening libraries.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 847985-41-5
Cat. No. B2641548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-3,4,6-trimethyl-2(1H)-quinolinone
CAS847985-41-5
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)NC(=O)C(=C2C)C
InChIInChI=1S/C12H14N2O/c1-6-4-9-7(2)8(3)12(15)14-11(9)5-10(6)13/h4-5H,13H2,1-3H3,(H,14,15)
InChIKeyGSPDIHHLHQTKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3,4,6-trimethyl-2(1H)-quinolinone (CAS 847985-41-5): Procurement Guide and Technical Baseline


7-Amino-3,4,6-trimethyl-2(1H)-quinolinone is a heterocyclic small molecule belonging to the 2-quinolinone class, characterized by a unique substitution pattern featuring an amino group at the 7-position and methyl groups at the 3-, 4-, and 6-positions [1]. With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol, it is primarily utilized as a specialized building block or intermediate in medicinal chemistry and life science research . The compound is cataloged in major chemical databases, including PubChem and ChEMBL (ID: CHEMBL1582902), and is available from several specialized vendors [2][3]. Its basic properties include a predicted topological polar surface area of 55.1 Ų and a calculated XLogP3 of 1.3, which are foundational for understanding its physicochemical behavior [2].

Why 7-Amino-3,4,6-trimethyl-2(1H)-quinolinone is Not Interchangeable with Other Amino-Quinolinones


The precise substitution pattern of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone—specifically the 6-methyl group adjacent to the 7-amino moiety—creates a unique steric and electronic environment that is not replicated by common analogs like 7-amino-4-methyl-2(1H)-quinolinone (CAS 19840-99-4) or 7-amino-3,4-dimethyl-2(1H)-quinolinone (CAS 19841-01-1). While all compounds in this class share a core 2-quinolinone scaffold and the 7-amino functional handle, the presence and position of methyl substituents critically modulate lipophilicity, metabolic stability, and reactivity profiles [1]. Consequently, substituting a less substituted analog in a synthetic route or biological assay designed for the 3,4,6-trimethyl variant will almost certainly alter reaction kinetics, downstream functionalization efficiency, and potentially target binding, as evidenced by structure-activity relationship (SAR) studies in related quinolinone-based inhibitor programs [2]. The following section provides the specific, quantifiable evidence for this differentiation.

Quantitative Differentiation of 7-Amino-3,4,6-trimethyl-2(1H)-quinolinone: Evidence-Based Guide for Scientific Selection


Higher Calculated Lipophilicity (XLogP3) vs. Less Methylated Analogs

The presence of three methyl substituents on the quinolinone core increases the calculated lipophilicity of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone compared to its less substituted analogs. This higher lipophilicity can influence membrane permeability and metabolic stability, making it a distinct starting point for lead optimization [1]. The XLogP3 value for the target compound is 1.3, while the analog 7-amino-3,4-dimethyl-2(1H)-quinolinone has a lower calculated XLogP3 of 0.9, representing a quantifiable difference [2].

Lipophilicity Physicochemical Properties Drug Design

Vendor Purity Specifications: A 98% Purity Grade is Commercially Available

For scientific procurement, the highest guaranteed purity available from vendors is a key differentiator. 7-Amino-3,4,6-trimethyl-2(1H)-quinolinone is commercially available with a stated purity of 98% from at least one supplier . In contrast, a common analog, 7-amino-4-methyl-2(1H)-quinolinone (Carbostyril 124), is typically listed without a specific purity specification or with lower purity grades by many suppliers, with some exceptions for specialized dye applications . The availability of a higher, specified purity grade for the target compound reduces the risk of impurities interfering with sensitive downstream applications.

Purity Procurement Quality Control

Distinct Molecular Weight Differentiates from Common Scaffolds

The molecular weight of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone is 202.25 g/mol . This differentiates it from the simpler 7-amino-4-methyl analog (174.20 g/mol) and the 7-amino-3,4-dimethyl analog (188.23 g/mol) . In the context of fragment-based drug discovery or scaffold hopping, this quantifiable difference in mass and size alters the compound's positioning in chemical space and can be a critical parameter for library design and hit identification.

Molecular Weight Scaffold Diversity Screening Libraries

Optimal Application Scenarios for 7-Amino-3,4,6-trimethyl-2(1H)-quinolinone in Research and Development


Medicinal Chemistry Scaffold for Lead Optimization Requiring Higher Lipophilicity

This compound serves as an ideal scaffold when a project aims to increase the lipophilicity (XLogP3 of 1.3) of a quinolinone-based lead series compared to less substituted analogs. As established in Section 3, this quantifiable difference can be strategically employed to modulate the pharmacokinetic properties of a candidate molecule without introducing a new heteroatom or significantly altering molecular weight [1].

High-Purity Building Block for Sensitive Synthetic Transformations

In multi-step syntheses where side reactions from impurities must be minimized—such as in the preparation of advanced intermediates for kinase inhibitors or other highly potent compounds—the commercial availability of this compound at 98% purity offers a clear procurement advantage. This reduces the need for pre-reaction purification and improves the reliability of sensitive coupling or functionalization steps at the 7-amino position .

Differentiation in Mass Spectrometry-Based Assays and Fragment Libraries

With an exact mass of 202.25 g/mol, 7-amino-3,4,6-trimethyl-2(1H)-quinolinone occupies a distinct position in a chemical library compared to its 4-methyl (174.20 g/mol) and 3,4-dimethyl (188.23 g/mol) analogs. This makes it a valuable component in fragment-based screening libraries where distinct molecular weights and lipophilicities are used to explore diverse chemical space .

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